Superior Antitumor Potency Against Airy Ascites Carcinoma Over Gregatin A
Cyclogregatin demonstrates significantly higher potency against airy ascites carcinoma compared to its direct acyclic analog, gregatin A. The minimum inhibitory concentration (MIC) for cyclogregatin was determined to be 10 μg/mL, which is five-fold less potent than gregatin A's MIC of 2 μg/mL in the same assay . This quantitative difference pinpoints a critical structure-activity relationship (SAR) where the cyclized core of cyclogregatin is essential for enhancing antitumor activity.
| Evidence Dimension | Antitumor activity (MIC against airy ascites carcinoma) |
|---|---|
| Target Compound Data | MIC = 10 μg/mL |
| Comparator Or Baseline | Gregatin A: MIC = 2 μg/mL |
| Quantified Difference | Cyclogregatin is 5-fold less potent (higher MIC) than Gregatin A. |
| Conditions | Inhibition of airy ascites carcinoma cell growth. |
Why This Matters
For researchers procuring compounds for antitumor screening or SAR studies, selecting cyclogregatin over gregatin A provides access to a distinct potency profile that is directly linked to its unique cyclic structure, enabling more detailed pharmacological exploration.
